Tetromycin B

Cysteine Protease Inhibition Trypanosomiasis Malaria

Tetromycin B is a non-substitutable, high-purity research compound offering a dual mechanism: potent anti-MRSA activity and selective cysteine protease inhibition (rhodesain Ki=0.62μM, falcipain-2 Ki=1.42μM). Its unique, well-defined cytotoxicity profile ensures reproducible, high-impact results in protease and antibacterial studies. Procure to guarantee the integrity of your research.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B10780481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26?/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1
InChIKeyDACFQDZSKBTCCU-GFOSAGFWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetromycin B: Protease Inhibitor and Antibacterial Macrolide for Scientific Research and Procurement


Tetromycin B is a tetronic acid macrolide antibiotic isolated from Streptomyces axinellae Pol001T, originally sourced from the Mediterranean sponge Axinella polypoides [1]. It belongs to a class of compounds structurally related to kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin [1]. Tetromycin B demonstrates a dual-functional profile: it exhibits pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and acts as a cysteine protease inhibitor [1]. This combination of antibacterial and protease-inhibitory activities distinguishes it from many single-mechanism compounds, offering unique research applications in infectious disease and protease-related studies.

Why Substituting Tetromycin B with Generic Analogs Compromises Research Outcomes


Tetromycin B cannot be simply substituted with other macrolide antibiotics or cysteine protease inhibitors due to its unique combination of structural features and biological activities. Unlike many commercially available analogs, Tetromycin B displays a dual mechanism: it targets both bacterial protein synthesis and specific cysteine proteases. Its potent and selective inhibition of rhodesain (Ki = 0.62 μM) and falcipain-2 (Ki = 1.42 μM) is not a common feature among structurally related compounds like tetromycin A or other tetronate antibiotics [1]. Furthermore, Tetromycin B exhibits a distinct cytotoxicity profile against HEK293T kidney cells (IC50 = 71.77 μM) and J774.1 macrophages (IC50 = 20.2 μM), which differs significantly from other protease inhibitors . Substitution with a generic alternative may lead to loss of this precise activity profile, undermining experimental reproducibility and potentially invalidating research findings. Procurement decisions must therefore be based on the compound's specific, quantifiable differentiation.

Quantitative Differentiation of Tetromycin B: A Comparative Evidence Guide for Procurement


Tetromycin B Exhibits Potent and Selective Inhibition of Rhodesain and Falcipain-2

Tetromycin B demonstrates significant selectivity for parasitic cysteine proteases over human cathepsins. It inhibits rhodesain with a Ki of 0.62 μM and falcipain-2 with a Ki of 1.42 μM. In contrast, its inhibitory activity against the human cathepsins L and B is markedly weaker, with Ki values of 32.5 μM and 1.59 μM, respectively [1]. This selectivity profile is not observed for other tetromycin derivatives (1-4), which show varied or reduced potency against these targets [1].

Cysteine Protease Inhibition Trypanosomiasis Malaria

Tetromycin B Inhibits Trypanosoma brucei Growth with an IC50 of 30.87 μM

Tetromycin B inhibits the in vitro growth of Trypanosoma brucei with an IC50 of 30.87 μM [1]. This activity is consistent with its protease inhibitory profile. For comparison, the commonly used antiparasitic drug suramin has an IC50 of approximately 0.1 μM against T. brucei, while other experimental compounds often show IC50 values in the high micromolar to millimolar range [2].

Antiparasitic Activity African Trypanosomiasis Drug Discovery

Tetromycin B Demonstrates Differential Cytotoxicity in HEK293T and J774.1 Cell Lines

Tetromycin B shows a distinct cytotoxicity profile, with IC50 values of 71.77 μM against HEK293T kidney cells and 20.2 μM against J774.1 macrophages [1]. This differential toxicity suggests cell-type-specific sensitivity. For comparison, the broad-spectrum antibiotic doxorubicin exhibits IC50 values of ~1-5 μM across many cell lines, while more selective compounds show greater variation [2].

Cytotoxicity Cell Viability Safety Pharmacology

Tetromycin B Demonstrates Broad-Spectrum Activity Against Gram-Positive Bacteria Including MRSA

Tetromycin B exhibits pronounced activity against antibiotic-susceptible and resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. While specific MIC values are not publicly available, the compound is consistently described as having 'pronounced activity' against MRSA, a property shared by only a subset of macrolide antibiotics. For comparison, vancomycin, a standard anti-MRSA agent, has an MIC90 of 1-2 μg/mL against MRSA, while many other antibiotics are ineffective [2].

Antibacterial MRSA Drug Resistance

Optimal Application Scenarios for Tetromycin B Based on Differentiated Evidence


Target Validation in Trypanosomiasis and Malaria Research

Tetromycin B's potent and selective inhibition of rhodesain (Ki = 0.62 μM) and falcipain-2 (Ki = 1.42 μM) makes it an ideal tool for validating these proteases as drug targets in African trypanosomiasis and malaria. Its selectivity over human cathepsins L (Ki = 32.5 μM) and B (Ki = 1.59 μM) minimizes off-target effects, enabling more precise mechanistic studies [1]. Researchers can use Tetromycin B in enzyme inhibition assays, cell-based parasite growth inhibition studies, and co-crystallization experiments to elucidate binding modes and support structure-based drug design efforts.

Antibacterial Screening and Resistance Mechanism Studies

The reported activity of Tetromycin B against Gram-positive bacteria, including MRSA, positions it as a valuable reference compound in antibacterial screening programs [1]. It can be employed in minimum inhibitory concentration (MIC) assays against panels of drug-resistant clinical isolates to assess potency and spectrum. Furthermore, its unique structural class (tetronic acid macrolide) makes it a useful comparator for studying cross-resistance mechanisms and for identifying novel antibacterial targets distinct from those of conventional antibiotics.

Cytotoxicity Profiling and Cell-Type Specificity Studies

Tetromycin B's differential cytotoxicity against HEK293T (IC50 = 71.77 μM) and J774.1 (IC50 = 20.2 μM) cell lines provides a defined toxicity profile for use in cell biology research [1]. It can serve as a reference compound in assays designed to assess cell-type-specific drug sensitivity, investigate mechanisms of differential cytotoxicity, or evaluate the safety margins of new chemical entities. Its relatively low cytotoxicity in HEK293T cells (compared to doxorubicin) also makes it suitable for studies requiring prolonged compound exposure without significant cell death.

Natural Product Derivatization and SAR Studies

The well-defined structure of Tetromycin B, along with the availability of related tetromycin derivatives (1-4), makes it an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing protease inhibition and antiparasitic activity [1]. Its isolation from a marine sponge-associated Streptomyces species also highlights its potential as a scaffold for generating novel analogs through semisynthesis or biosynthetic engineering. Researchers can leverage its established bioactivity data to guide the design of derivatives with improved potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

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